4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-[(dimethylamino)methyl]-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C10H15N3O. It is known for its unique chemical structure, which includes a dimethylamino group and a hydroxybenzenecarboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-formylbenzenecarboximidamide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methyl]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzenecarboximidamides.
Scientific Research Applications
4-[(dimethylamino)methyl]-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-(Dimethylamino)piperidine: Known for its role in modulating N-methyl-D-aspartate receptors.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzenamine: Another compound with a dimethylamino group and similar chemical reactivity.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further exploration .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-8-3-5-9(6-4-8)10(11)12-14/h3-6,14H,7H2,1-2H3,(H2,11,12) |
InChI Key |
SBLSEVFRCBMSFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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